![molecular formula C11H13BrO2 B2482331 4-(3-Bromo-4-methylphenyl)butanoic acid CAS No. 1368783-16-7](/img/structure/B2482331.png)
4-(3-Bromo-4-methylphenyl)butanoic acid
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Overview
Description
“4-(3-Bromo-4-methylphenyl)butanoic acid” is a chemical compound with the linear formula C11H13BrO2 . It has a molecular weight of 257.1 g/mol . This compound is used in research and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves multi-step reactions that can include bromination, condensation, and functional group transformations. Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be applied to synthesize this compound .Chemical Reactions Analysis
The chemical reactivity of brominated aromatic compounds is influenced by the bromine substituent, which can undergo various reactions, including nucleophilic substitution and elimination. The reactivity of brominated butanoic acid derivatives in nucleophilic addition reactions highlights the influence of the bromine atom and carboxylic acid functionality on the compound’s overall chemical behavior.Physical And Chemical Properties Analysis
The physical properties of organic compounds like “4-(3-Bromo-4-methylphenyl)butanoic acid”, such as melting point, boiling point, and solubility, are significantly affected by their molecular structure. The presence of bromine and the carboxylic acid group would influence its physical characteristics, making it relatively polar and potentially affecting its solubility in organic solvents and water.Scientific Research Applications
Building Block in Organic Synthesis
“4-(3-Bromo-4-methylphenyl)butanoic acid” is a valuable building block in organic synthesis . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Protodeboronation Research
This compound has been used in research related to the protodeboronation of pinacol boronic esters . Protodeboronation is a process that involves the removal of a boron atom from an organic compound .
Synthesis of Biphenyl Amides
It has been used in the synthesis of biphenyl amides . Biphenyl amides are compounds that contain a biphenyl group (two phenyl rings connected by a single bond) and an amide group .
Synthesis of 2-Benzazepine-4-acetic Acid Derivatives
“4-(3-Bromo-4-methylphenyl)butanoic acid” has been used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These compounds are analogs of the potent, nonpeptide GPIIb/IIIa antagonist .
Synthesis of O-Spiro C-Aryl Glucosides
This compound has been used in the synthesis of O-spiro C-aryl glucosides . These are a type of spiro compounds, which are organic compounds that have two molecular rings sharing a single atom .
Use as a Catalytic Agent and Petrochemical Additive
“4-(3-Bromo-4-methylphenyl)butanoic acid” has been used as a catalytic agent and petrochemical additive . In this context, it helps to speed up chemical reactions or enhance the properties of petrochemical products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-5-6-9(7-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOKNZBZMPKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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